1-(1H-indol-4-yl)-N-methylmethanamine
Overview
Description
1-(1H-indol-4-yl)-N-methylmethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole ring substituted with a methylamine group, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-4-yl)-N-methylmethanamine typically involves the reaction of indole derivatives with methylamine. One common method includes the use of indole-4-carboxaldehyde, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1-(1H-indol-4-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-indol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Tryptamine: Another indole derivative with a similar structure but differing in the position of the amine group.
Serotonin: A neurotransmitter with an indole structure, playing a crucial role in mood regulation.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Uniqueness: 1-(1H-indol-4-yl)-N-methylmethanamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
1-(1H-indol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXOSZVHVILMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500973 | |
Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-22-2, 94980-84-4 | |
Record name | N-Methyl-1H-indole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3468-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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